molecular formula C9H17NO4 B558087 (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 190897-47-3

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No. B558087
M. Wt: 203.24 g/mol
InChI Key: GDQRNRYMFXDGMS-LURJTMIESA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines in the synthesis of peptides . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of Boc-protected amino acids can be accomplished by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amino acids can be used as starting materials in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-protected amino acids consists of the amino acid backbone with the amine group protected by the Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .


Chemical Reactions Analysis

Boc-protected amino acids can participate in peptide synthesis reactions . The Boc group can be removed under acidic conditions, allowing the amine to react with the carboxyl group of another amino acid to form a peptide bond .


Physical And Chemical Properties Analysis

Boc-protected amino acids are typically solids at room temperature . They are generally soluble in organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and partially miscible in water .

Scientific Research Applications

Chemistry and Biochemistry of Related Compounds

  • Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : β-Amino acids, including those with complex side chains like "(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid", are crucial in drug research and development. Metathesis reactions have been extensively used for the synthesis and functionalization of cyclic β-amino acids, leading to a variety of molecular entities with potential therapeutic applications (Kiss et al., 2018).

  • Biomedical Applications of Poly(amino acid)s : Polymers based on amino acid building blocks are considered for various biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. Research on highly branched polymers, including those derived from amino acids, has focused on their potential as delivery vehicles for genes and drugs, as well as their use as antiviral compounds (Thompson & Scholz, 2021).

  • Antioxidant Activity and Pharmacological Effects : Phenolic acids, such as caffeic acid derivatives, have been extensively studied for their broad spectrum of biological activities and potential therapeutic applications. The phenylpropanoid framework of these compounds, including those derived from "(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid", is considered valuable for drug discovery programs targeting human diseases associated with oxidative stress (Silva et al., 2014).

Safety And Hazards

Boc-protected amino acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling these compounds .

Future Directions

The use of Boc-protected amino acids and other protected amino acids in peptide synthesis continues to be a vital area of research in organic chemistry. Future directions may include the development of new protecting groups and improved methods for peptide synthesis .

properties

IUPAC Name

(2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRNRYMFXDGMS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476389
Record name (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

CAS RN

190897-47-3
Record name (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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